molecular formula C4H11N B1427027 Diethylamine-d11, 99 atom % D CAS No. 1173019-51-6

Diethylamine-d11, 99 atom % D

Cat. No. B1427027
M. Wt: 84.2 g/mol
InChI Key: HPNMFZURTQLUMO-REUZILGJSA-N
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Description

Diethylamine-d11, also known as Deuterated diethylamine, is an isotopically modified chemical compound, where the majority of the hydrogen atoms have been replaced with deuterium. It is used as a corrosion inhibitor and in the production of rubber, resins, dyes, and pharmaceuticals .


Molecular Structure Analysis

The linear formula of Diethylamine-d11 is (CD3CD2)2ND . The molecular weight is 84.20 g/mol.


Physical And Chemical Properties Analysis

Diethylamine-d11 has a boiling point of 55 °C (lit.) and a melting point of -50 °C (lit.) . The density is 0.811 g/mL at 25 °C .

Scientific Research Applications

  • Anticancer Research : A study by Kramer et al. (1997) in "Cancer research" investigated the effects of polyamine analogues, including diethylamine derivatives, on cell cycle progression and apoptosis in human melanoma cells. The findings indicated that these compounds can have a combined effect on cell cycle progression and apoptosis, which may be manipulated to optimize therapeutic efficacy in cancer treatment (Kramer et al., 1997).

  • Polyamine Analogue in Breast Cancer : Gabrielson et al. (2004) in "Cancer Chemotherapy and Pharmacology" explored the induction of spermidine/spermine N1-acetyltransferase in breast cancer tissues treated with a polyamine analogue related to diethylamine. This study supported the potential of this class of agents for the treatment of breast cancer (Gabrielson et al., 2004).

  • Inhibiting Catalyst Activation : Ming‐Tsz Chen et al. (2011) in "Organometallics" reported on the synthesis and characterization of (N-heterocyclic carbene)PdCl2(diethylamine) complexes. They discussed the effects of stronger coordination in the activation and activity of these complexes as precatalysts in chemical reactions (Ming‐Tsz Chen et al., 2011).

  • Dielectric Relaxation Study : A study by A. Deshmukh and A. Kumbharkhane (2020) in "Journal of Molecular Liquids" involved a dielectric relaxation study of aqueous diethylamine. This study contributed to understanding the molecular interactions and association in different species of Diethylamine-water molecules (Deshmukh & Kumbharkhane, 2020).

  • Transdermal Formulation Study : Shah et al. (2012) developed a topical formulation of diclofenac diethylamine for use as a locally applied analgesic lotion. This research focused on optimizing the formulation for better drug delivery and efficacy (Shah et al., 2012).

Safety And Hazards

Diethylamine-d11 is flammable and corrosive . It causes burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It should be stored at room temperature .

properties

IUPAC Name

N,1,1,2,2,2-hexadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNMFZURTQLUMO-REUZILGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728261
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylamine-d11, 99 atom % D

CAS RN

1173019-51-6
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethan(~2~H)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-51-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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